Tyrosine Histidine dipeptide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR-HIS-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process begins with the attachment of the first amino acid, tyrosine, to the resin. The amino group of tyrosine is protected with a temporary protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under basic conditions. The next amino acid, histidine, is then coupled to the deprotected tyrosine using a coupling reagent like DIC (diisopropylcarbodiimide) and Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). After the coupling reaction, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of H-TYR-HIS-OH follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, increasing efficiency and yield. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to enhance productivity and reduce the environmental impact of peptide manufacturing .
Chemical Reactions Analysis
Types of Reactions
H-TYR-HIS-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The imidazole ring of histidine can participate in reduction reactions.
Substitution: The amino and carboxyl groups can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of histidine.
Substitution: Acylated or alkylated derivatives of the dipeptide.
Scientific Research Applications
H-TYR-HIS-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in enzyme-substrate interactions and protein folding.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of H-TYR-HIS-OH involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring of histidine can act as a nucleophile or base in enzymatic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: A single amino acid with similar phenolic functionality.
L-histidine: A single amino acid with an imidazole ring.
Carnosine: A dipeptide composed of beta-alanine and histidine, with antioxidant properties.
Uniqueness
H-TYR-HIS-OH is unique due to the combination of tyrosine and histidine, which imparts distinct chemical and biological properties. The presence of both a phenolic hydroxyl group and an imidazole ring allows for diverse interactions and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOOYCZQENFIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Tyrosyl-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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